molecular formula C23H27N3O7 B12425027 8-Hydroxy Mirtazapine beta-D-glucuronide-d3

8-Hydroxy Mirtazapine beta-D-glucuronide-d3

Katalognummer: B12425027
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: DSOPOPYPJYTAKL-PALKINKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 8-Hydroxy Mirtazapine involves the hydroxylation of Mirtazapine. This can be achieved using cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which facilitate the hydroxylation process . The reaction typically occurs under mild conditions, with the presence of these enzymes in a suitable buffer solution.

Industrial Production Methods: In an industrial setting, the production of 8-Hydroxy Mirtazapine can be scaled up using bioreactors that contain the necessary cytochrome P450 enzymes. The process involves the continuous feeding of Mirtazapine into the bioreactor, where it undergoes enzymatic hydroxylation to form 8-Hydroxy Mirtazapine. The product is then extracted and purified using standard chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Hydroxy Mirtazapine can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming Mirtazapine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

8-Hydroxy Mirtazapine has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

    Mirtazapine: The parent compound, known for its antidepressant effects.

    N-desmethyl Mirtazapine: Another metabolite of Mirtazapine with similar pharmacological properties.

    Dimethyl Mirtazapine: A metabolite with potential analgesic effects.

Uniqueness: 8-Hydroxy Mirtazapine is unique due to its specific hydroxylation, which contributes to its distinct pharmacokinetic and pharmacodynamic profile. Unlike other metabolites, it has a specific role in the overall efficacy of Mirtazapine and its therapeutic effects .

Eigenschaften

Molekularformel

C23H27N3O7

Molekulargewicht

460.5 g/mol

IUPAC-Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H27N3O7/c1-25-6-7-26-16(11-25)15-5-3-2-4-12(15)8-13-9-14(10-24-21(13)26)32-23-19(29)17(27)18(28)20(33-23)22(30)31/h2-5,9-10,16-20,23,27-29H,6-8,11H2,1H3,(H,30,31)/t16?,17-,18-,19+,20-,23+/m0/s1/i1D3

InChI-Schlüssel

DSOPOPYPJYTAKL-PALKINKDSA-N

Isomerische SMILES

[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Kanonische SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.